Product packaging for Isothiocyanatophenyl sulfone(Cat. No.:CAS No. 4430-49-3)

Isothiocyanatophenyl sulfone

Cat. No.: B1296311
CAS No.: 4430-49-3
M. Wt: 332.4 g/mol
InChI Key: PQCJXOVOHXALIO-UHFFFAOYSA-N
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Description

Historical Perspectives and Foundational Discoveries

The history of isothiocyanatophenyl sulfone is intrinsically linked to the development of synthetic methodologies for its two key functional groups: the isothiocyanate and the sulfone. The synthesis of isothiocyanates has been a focus of chemical research for over a century. nih.gov One of the most established methods involves the reaction of a primary amine with thiophosgene (B130339), a reaction that provides a direct route to the isothiocyanate group. nih.govnih.gov Another prevalent method is the decomposition of dithiocarbamate (B8719985) salts, which can be formed from primary amines and carbon disulfide, followed by treatment with a desulfurizing agent. nih.gov

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is typically prepared through the oxidation of thioethers. google.com This oxidation often proceeds through a sulfoxide (B87167) intermediate. google.com The Friedel-Crafts reaction, utilizing sulfonyl halides, also provides a classic route to aryl sulfones. google.com

While the precise first synthesis of bis(4-isothiocyanatophenyl) sulfone is not readily detailed in readily available literature, its creation would have logically followed the establishment of these fundamental synthetic transformations. The precursor, 4,4'-diaminodiphenyl sulfone (dapsone), a well-known antibacterial drug, would serve as a straightforward starting material for conversion to the diisothiocyanate derivative via reactions with agents like thiophosgene. ekb.eg

Significance within Contemporary Chemical Biology and Medicinal Chemistry

This compound has emerged as a valuable pharmacophore and a versatile building block in the design and synthesis of biologically active molecules. nih.gov The isothiocyanate group is a known electrophile that can react with nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine residues in proteins. mdpi.com This reactivity allows for the formation of covalent bonds, leading to irreversible inhibition of target enzymes or proteins. The sulfone group, on the other hand, is a relatively stable and polar functional group that can participate in hydrogen bonding and modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability. innovareacademics.in

The combination of these two functionalities in the this compound scaffold has been exploited in various areas of medicinal chemistry. A significant area of research is in the development of anticancer agents. nih.gov For instance, derivatives of this compound have been investigated as potent androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov These compounds can downregulate the AR and induce ferroptosis, a form of programmed cell death, in cancer cells. nih.gov Furthermore, the sulfone moiety is found in numerous approved drugs and is recognized for its role in enhancing the therapeutic potential of molecules. innovareacademics.iniomcworld.com

Scope and Research Trajectories of this compound Derivatives

The this compound core has served as a template for the development of a wide array of derivatives with diverse biological activities. Research in this area is expanding into several key trajectories:

Enzyme Inhibition: A significant research focus is the design of this compound derivatives as inhibitors of various enzymes. For example, vinyl sulfone derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.govnih.gov One such derivative, VF16, exhibited an IC50 value of 7.85 ± 0.88 nM against EGFR-TK. nih.gov Other studies have explored derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov For instance, a fluoro-containing phenyl ester derivative of an isothiocyanate showed potent and selective COX-2 inhibition with an IC50 of 0.025 μM. nih.gov Cysteine proteases, implicated in various diseases, are another important target, with vinyl sulfone derivatives showing promise as inhibitors. nih.govresearchgate.net

Receptor Antagonism: As mentioned, a major trajectory is the development of androgen receptor antagonists for prostate cancer. nih.gov Hybrid molecules containing the isothiocyanate group have been designed to not only block the receptor but also to induce its degradation. nih.gov

Macrocyclic Derivatives: Researchers have incorporated the 4,4′-sulfonyldiphenol unit into macrocyclic structures. These macrocycles have been evaluated for various biological activities, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net Certain macrocyclic sulfone derivatives have shown significant inhibition of these enzymes, with IC50 values in the micromolar range. researchgate.net

Antimicrobial and Pesticidal Agents: The sulfone moiety is a known feature in compounds with antimicrobial and pesticidal properties. sciepub.combeilstein-journals.org Derivatives of phenyl tribromomethyl sulfone have been synthesized and evaluated for their potential as pesticides. beilstein-journals.org Additionally, sulfone derivatives containing 1,3,4-oxadiazole (B1194373) moieties have demonstrated significant in vitro activity against various phytopathogenic fungi and bacteria. sciepub.com

The following interactive table summarizes some of the key research findings for various derivatives of this compound:

Derivative ClassTargetResearch Finding
Vinyl SulfonesEGFR Tyrosine KinaseCompound VF16 showed an IC50 of 7.85 ± 0.88 nM. nih.gov
Fluoro-containing Phenyl EstersCOX-2A derivative exhibited an IC50 of 0.025 μM. nih.gov
Macrocyclic SulfonesAcetylcholinesterase (AChE)A derivative showed an IC50 of 71.2 ± 0.77 μM. researchgate.net
Androgen Receptor AntagonistsAndrogen ReceptorDesigned to downregulate the receptor and induce ferroptosis. nih.gov
1,3,4-Oxadiazole SulfonesPhytopathogenic BacteriaExhibited potent inhibition with EC50 values as low as 0.45 μg/mL. sciepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2O2S3 B1296311 Isothiocyanatophenyl sulfone CAS No. 4430-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isothiocyanato-4-(4-isothiocyanatophenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8N2O2S3/c17-21(18,13-5-1-11(2-6-13)15-9-19)14-7-3-12(4-8-14)16-10-20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCJXOVOHXALIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)S(=O)(=O)C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301076
Record name 1,1'-Sulfonylbis(4-isothiocyanatobenzene)
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Molecular Weight

332.4 g/mol
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CAS No.

4430-49-3
Record name 1,1′-Sulfonylbis[4-isothiocyanatobenzene]
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Record name 1,1'-Sulfonylbis(4-isothiocyanatobenzene)
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Record name 1,1'-Sulfonylbis(4-isothiocyanatobenzene)
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Chemical Reactivity and Transformation Mechanisms

Reactivity Profiles of the Isothiocyanate Functional Group

The isothiocyanate group (-N=C=S) is a versatile electrophile, readily undergoing addition reactions with a variety of nucleophiles. Its reactivity is centered on the electrophilic carbon atom, which is susceptible to attack by electron-rich species.

A significant reaction of isothiocyanates is their interaction with sulfur nucleophiles, such as thioglycolic acid, to yield five-membered heterocyclic compounds known as rhodanines. chemicalpapers.comchempap.org This transformation proceeds via a two-step mechanism involving an initial nucleophilic addition followed by an intramolecular cyclization.

The process is initiated by the nucleophilic attack of the thiol group of thioglycolic acid on the electrophilic carbon of the isothiocyanate. This addition reaction forms an N-substituted dithiocarbamate (B8719985) intermediate. clockss.org Subsequent intramolecular cyclization, often facilitated by acidic or basic conditions, occurs through the attack of the nitrogen atom on the carboxylic acid carbonyl group, leading to the elimination of a water molecule and the formation of the rhodanine (B49660) ring. chemicalpapers.comchemicalpapers.com The reaction of isothiocyanates with thioglycolic acid can be influenced by pH; at lower pH values (around 7.5), the formation of 3-substituted rhodanines can occur directly. chemicalpapers.com In contrast, in a more alkaline medium, N-substituted thiocarbamoyl-mercaptoacetic acids are formed and require acidification to cyclize into rhodanines. chemicalpapers.com

The reactivity of the isothiocyanate group in this reaction is influenced by the electronic effects of the substituents on the phenyl ring. The presence of the electron-withdrawing sulfone group in isothiocyanatophenyl sulfone is expected to enhance the electrophilicity of the isothiocyanate carbon, thereby increasing its reactivity toward nucleophiles like thioglycolic acid. chemicalpapers.com

Table 1: Reaction of Isothiocyanates with Thioglycolic Acid

Reactant Nucleophile Intermediate Product Conditions
This compound Thioglycolic acid N-(phenylsulfonyl)dithiocarbamate 3-(phenylsulfonyl)rhodanine Acidic or basic catalysis

The reaction of isothiocyanates with primary or secondary amines is a fundamental transformation that leads to the formation of thiourea (B124793) derivatives. nih.govresearchgate.net This reaction proceeds through the nucleophilic addition of the amine's nitrogen atom to the central carbon atom of the isothiocyanate group. researchgate.netanalis.com.my The resulting product is a thiourea, a compound characterized by a central thiocarbonyl group flanked by two nitrogen atoms. wikipedia.org

The mechanism involves a direct nucleophilic attack, where the lone pair of electrons on the amine nitrogen adds to the electrophilic carbon of the N=C=S moiety. This is followed by a proton transfer, typically from the nitrogen to the sulfur atom of the intermediate, to yield the stable thiourea structure. The formation of thiourea intermediates is a common and efficient reaction, often proceeding under mild conditions. organic-chemistry.orguobabylon.edu.iq The presence of the sulfone group in this compound would likely modulate the reactivity of the isothiocyanate, potentially influencing the rate of thiourea formation.

Table 2: Formation of Thiourea from this compound

Reactant Nucleophile Intermediate Product
This compound Primary/Secondary Amine Zwitterionic addition product N-(phenylsulfonyl)-N'-substituted thiourea

Reactivity Profiles of the Sulfone Functional Group

The sulfonyl group (-SO₂-) is a strongly electron-withdrawing and polar functional group that significantly influences the reactivity of the adjacent phenyl ring and the α-carbon atoms. fiveable.mewikipedia.org Its chemical behavior is characterized by its ability to stabilize adjacent carbanions and participate in substitution and dearomatization reactions.

The sulfonyl group is highly effective at stabilizing an adjacent carbanion due to its strong inductive electron-withdrawing effect and the ability of the sulfur atom to accommodate negative charge through d-orbital participation. siue.edulibretexts.org This stabilization facilitates the deprotonation of the carbon atom alpha to the sulfonyl group by a suitable base, forming an α-sulfonyl carbanion. acs.orguobabylon.edu.iq These carbanions are valuable intermediates in organic synthesis, acting as potent nucleophiles in a variety of carbon-carbon bond-forming reactions. britannica.comacs.org

The stability and reactivity of these carbanions are influenced by the nature of the other substituents on the carbanionic carbon and the reaction conditions. nih.gov The formation of an α-sulfonyl carbanion from a precursor like an alkyl phenyl sulfone allows for subsequent reactions with various electrophiles.

Table 3: Generation and Reactivity of α-Sulfonyl Carbanions

Precursor Base Intermediate Subsequent Reaction
Alkyl Phenyl Sulfone Strong Base (e.g., n-BuLi) α-Sulfonyl Carbanion Alkylation, Aldol addition, Michael addition

The sulfonyl group can influence nucleophilic substitution reactions at the α-carbon. While the sulfonyl group itself is generally a poor leaving group in direct Sₙ2 reactions, its strong electron-withdrawing nature can activate the α-carbon towards nucleophilic attack under certain conditions. acs.org In specific contexts, the sulfinate anion (:SO₂R⁻) can function as a leaving group, particularly in elimination reactions or when the substitution proceeds through an alternative mechanism. nih.gov

For instance, in certain molecular architectures, nucleophilic displacement of a leaving group positioned alpha to the sulfonyl moiety can be facilitated. acs.org The reactivity in such substitution reactions is highly dependent on the substrate, the nucleophile, and the reaction conditions. Theoretical studies have explored the mechanisms of nucleophilic substitution at sulfur in related sulfinyl derivatives, which can proceed through addition-elimination pathways. researchgate.netnih.gov

A significant area of reactivity for phenyl sulfones involves the dearomatization of the aromatic ring through nucleophilic addition. nih.govresearchgate.net The electron-withdrawing sulfonyl group activates the phenyl ring towards nucleophilic attack, making it susceptible to reactions that disrupt its aromaticity. This process can be facilitated by the coordination of the phenyl sulfone to a transition metal complex, which further enhances the electrophilicity of the aromatic ring. semanticscholar.orgacs.org

Upon coordination, the dearomatized aryl ring becomes susceptible to protonation, generating an arenium species that readily reacts with a nucleophile. nih.govnih.gov This initial nucleophilic addition is often followed by subsequent additions, leading to the formation of highly functionalized, non-aromatic cyclic compounds. theopenscholar.com A variety of nucleophiles, including enolates, cyanide, amines, and amides, have been successfully employed in these dearomatization reactions. nih.govnih.gov This methodology provides a powerful route to complex carbocyclic structures from simple aromatic precursors. nih.govresearchgate.net

Table 4: Dearomatization of Phenyl Sulfones

Substrate Activating Agent Nucleophile Product
Phenyl Sulfone Transition Metal Complex Enolates, Cyanide, Amines Functionalized Cyclohexenes

Interconversion and Transformations within this compound Frameworks

The sulfone group is typically the most oxidized state of sulfur in this class of organosulfur compounds. Its formation from corresponding sulfides and its subsequent elimination are key transformations.

The synthesis of a sulfone inherently involves a sequence of oxidation steps. Organosulfur compounds exist in various oxidation states, and the interconversion between sulfides, sulfoxides, and sulfones is a fundamental process in their chemistry. researchgate.net Sulfones are typically prepared by the organic oxidation of thioethers, often referred to as sulfides. researchgate.net This process proceeds in a stepwise manner, with sulfoxides serving as stable intermediates. organic-chemistry.orgnih.gov

The initial oxidation of a sulfide (B99878), such as an isothiocyanatophenyl sulfide, yields the corresponding sulfoxide (B87167). Further oxidation of the sulfoxide leads to the formation of the sulfone. researchgate.net Controlling the reaction conditions is crucial to achieve selectivity, as over-oxidation of the sulfide can lead directly to the sulfone, while stopping at the sulfoxide stage can be challenging with some powerful oxidants. organic-chemistry.orgnih.gov The chemoselectivity can often be controlled by factors like reaction temperature and the choice of oxidant. organic-chemistry.orgnih.govorganic-chemistry.org For instance, using O2/air as the oxidant, higher temperatures tend to favor sulfone formation, whereas lower temperatures can selectively produce sulfoxides. organic-chemistry.orgnih.gov

A variety of oxidizing agents can be employed for these transformations, ranging from common laboratory reagents like hydrogen peroxide to more specialized systems. organic-chemistry.org The choice of reagent can influence the efficiency and selectivity of the oxidation.

Table 1: Selected Methods for the Oxidation of Sulfides to Sulfones
Oxidant SystemCatalyst/PromoterKey FeaturesReference
O2/AirSolvent-promoted (e.g., DPDME)Green and sustainable; selectivity controlled by temperature. organic-chemistry.orgnih.gov
Hydrogen Peroxide (H2O2)Niobium carbideEfficiently affords sulfones; catalyst is reusable. organic-chemistry.org
Urea-Hydrogen Peroxide / Phthalic Anhydride (B1165640)Metal-freeEnvironmentally benign; directly yields sulfones without sulfoxide observation. organic-chemistry.org
Oxone®NoneUsed in aqueous media; careful control of equivalents needed to avoid stopping at sulfoxide. nih.gov

Sulfones can undergo elimination reactions to form alkenes, a transformation that creates a carbon-carbon double bond by removing the sulfonyl group. wikipedia.org A prominent example of this type of reaction is the Ramberg–Bäcklund reaction, which converts an α-halo sulfone into an alkene in the presence of a base. wikipedia.orgchem-station.com

Table 2: Reagents for Elimination Reactions of Sulfones
Reaction TypeSubstrate RequirementTypical ReagentsKey TransformationReference
Ramberg–Bäcklund Reactionα-Halo sulfoneStrong base (e.g., KOH, Potassium tert-butoxide)Formation of an alkene via a thiirane (B1199164) dioxide intermediate. wikipedia.orgorganic-chemistry.org
Julia-Lythgoe Olefinationβ-Acyloxy or β-sulfonyloxy sulfoneReductive agent (e.g., Sodium amalgam, SmI2)Reductive elimination to form an alkene. wikipedia.orgorganic-chemistry.org

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving the sulfone group is essential for predicting outcomes and designing synthetic pathways. These mechanisms can involve either radical species or concerted pericyclic transitions.

While the oxidation of sulfides is a common route to sulfones, alternative pathways involving radical intermediates have been developed. These methods often rely on the generation of sulfonyl radicals, which can then participate in bond-forming reactions. organic-chemistry.org For instance, mechanistic studies on the oxidation of sulfides using O2/air suggest the involvement of a free radical process. organic-chemistry.org

Sulfonyl radicals can be generated from various precursors, such as sodium sulfinates, through oxidation by a catalyst like copper(II). organic-chemistry.org Once formed, these electrophilic radicals can add to unsaturated systems like alkenes. nih.gov This addition is often followed by subsequent steps, such as elimination, to yield products like alkenyl sulfones. organic-chemistry.org The use of radical pathways provides a complementary strategy to traditional oxidation methods for constructing the C–SO2 bond. mdpi.com Mechanistic investigations have also pointed to radical processes in the difunctionalization of alkenes involving sulfonyl chlorides and isothiocyanates. nih.gov

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds to a single atom are either formed or broken in a concerted fashion. wikipedia.orgbaranlab.org The final step of the Ramberg–Bäcklund reaction, the decomposition of the thiirane dioxide intermediate, is a classic example of a cheletropic extrusion. wikipedia.orgchem-station.com

In this step, the three-membered ring containing the sulfone group eliminates a small, stable molecule—sulfur dioxide (SO2)—to form the alkene. wikipedia.orgchem-station.com This extrusion is considered a concerted process, although the exact nature of the transition state (whether it involves a diradical intermediate or is a fully concerted, non-linear pathway) has been a subject of detailed study. organic-chemistry.orgwikipedia.org The thermal extrusion of SO2 from other cyclic sulfones, such as sulfolenes, is another well-known cheletropic reaction used to generate conjugated dienes. chem-station.comresearchgate.net This type of concerted mechanism ensures a specific stereochemical outcome, which is a hallmark of pericyclic reactions. organic-chemistry.org

Derivatization Strategies for Structural and Functional Modulation

Esterification and Amidation Strategies

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by various nucleophiles, leading to the formation of stable adducts. This reactivity is the basis for amidation and analogous "esterification" reactions.

Amidation: The most prominent reaction of isothiocyanates is with primary and secondary amines to form N,N'-disubstituted thiourea (B124793) derivatives. This reaction is typically rapid and proceeds under mild conditions. When isothiocyanatophenyl sulfone reacts with an amine (R-NH₂), it forms a stable thiourea linkage (-NH-C(S)-NH-R). This strategy is widely used to couple the phenyl sulfone moiety to other molecules, including biomolecules containing free amine groups like proteins. The reaction with ammonia (B1221849) can also be used to produce a terminal thiourea derivative. nih.gov

Esterification Analogues: While not a true esterification, the reaction of isothiocyanates with alcohols and thiols yields thionocarbamates (thiourethanes) and dithiocarbamates, respectively. These reactions often require a catalyst or base to proceed efficiently.

Reaction with Alcohols: Forms an O-alkyl thionocarbamate, introducing an oxygen-linked moiety.

Reaction with Thiols: Forms a S-alkyl dithiocarbamate (B8719985), which is a key conjugate formed with cysteine residues in proteins.

These reactions are fundamental for creating a diverse set of derivatives with modulated solubility, stability, and functional properties.

NucleophileLinkage FormedProduct Class
Primary/Secondary AmineThioureaN,N'-Disubstituted Thiourea
AlcoholThionocarbamateO-Alkyl Thionocarbamate
ThiolDithiocarbamateS-Alkyl Dithiocarbamate

Introduction of Diverse Aromatic, Heteroaromatic, and Aliphatic Moieties

Diverse molecular fragments can be appended to the this compound core, primarily by leveraging the reactivity of the isothiocyanate group. By reacting the parent compound with a selection of amines—ranging from simple aliphatic amines to complex aromatic and heteroaromatic structures—a vast library of thiourea derivatives can be synthesized. reddit.com This approach allows for systematic modification of the compound's steric and electronic properties.

For example, reacting this compound with:

Aliphatic amines (e.g., butylamine) introduces flexible, non-polar side chains.

Aromatic amines (e.g., aniline) adds rigid, planar groups that can engage in π-stacking interactions.

Heteroaromatic amines (e.g., 2-aminopyridine) incorporates functionalities capable of hydrogen bonding and metal coordination.

Alternatively, modifications can be made to the aromatic rings of the diaryl sulfone backbone. This is typically achieved by performing standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation) on a precursor molecule like diphenyl sulfone. The resulting substituted sulfone can then be chemically converted to the final this compound derivative, incorporating the desired moieties directly onto the core structure.

Functionalization for Bioconjugation and Probe Development

The isothiocyanate group is a well-established functional handle for bioconjugation, reacting specifically with primary amines under physiological conditions. nih.govrsc.org This makes this compound an excellent candidate for developing probes and targeted molecules. The reaction with the ε-amino group of lysine (B10760008) residues on proteins is a common method for covalently labeling proteins with fluorescent dyes, affinity tags, or other reporter groups. nih.gov The phenyl sulfone core acts as a stable, rigid spacer that separates the reporter group from the conjugated biomolecule.

In the field of radiopharmaceuticals and imaging, bifunctional chelators are used to attach radioactive metal ions to targeting biomolecules like antibodies. The isothiocyanate group is frequently used as the covalent linker for this purpose. This compound can be conjugated to an amine-functionalized macrocyclic ligand, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or its analogues. The resulting conjugate combines the metal-chelating properties of the macrocycle with the reactive handle of the sulfone derivative, enabling its subsequent attachment to a protein or peptide.

Ligand ComponentLinkage ChemistryApplication
Amine-functionalized DOTAIsothiocyanate-Amine ReactionRadioimmunoconjugates
Amine-functionalized NOTAIsothiocyanate-Amine ReactionPET Imaging Agents

Carbohydrates play crucial roles in biological recognition processes. To study these interactions, carbohydrates are often conjugated to other molecules. Amino-functionalized sugars or glycosylamines can react with this compound to form a stable glycosyl thiourea. This derivatization strategy allows for the phenyl sulfone moiety to be used as a linker to attach carbohydrates to surfaces, proteins, or analytical probes, facilitating the study of carbohydrate-mediated biological events.

Derivatization for Analytical Enhancement

Isothiocyanates are valuable derivatizing agents for enhancing the detection and separation of molecules in analytical chemistry. Phenyl isothiocyanate, also known as Edman's reagent, is famously used for the sequential degradation and analysis of amino acids in peptides. wikipedia.orgchemrxiv.org

Similarly, this compound can be used to derivatize primary and secondary amine-containing analytes, including amino acids, biogenic amines, and pharmaceuticals, prior to analysis by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). researchgate.net The benefits of this derivatization include:

Enhanced UV Absorbance: The introduction of the diaryl sulfone chromophore significantly improves detection sensitivity with UV-Vis detectors.

Improved Chromatographic Properties: The derivatization increases the hydrophobicity of polar analytes, leading to better retention and separation in reversed-phase HPLC. researchgate.net

Stable Product Formation: The resulting thiourea is chemically stable, preventing degradation during analysis. nih.govresearchgate.net

Predictable Mass Spectrometry Fragmentation: The derivatives often exhibit characteristic fragmentation patterns, aiding in their identification and quantification by MS.

This strategy converts analytes that are otherwise difficult to detect into derivatives with excellent analytical characteristics. nih.govresearchgate.net

Theoretical and Computational Studies of Isothiocyanatophenyl Sulfone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn allows for the calculation of a wide range of chemical properties.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comajchem-a.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a small gap suggests high chemical reactivity and low kinetic stability. mdpi.comresearchgate.netnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. nih.govresearchgate.net These descriptors provide a quantitative framework for predicting chemical behavior.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaDescription
Ionization Potential (IP) IP ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (EA) EA ≈ -ELUMOThe energy released when a molecule accepts an electron.
Electronegativity (χ) χ = (IP + EA) / 2Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) η = (IP - EA) / 2Measures the resistance of a molecule to change its electron configuration. A hard molecule has a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; a soft molecule has a small HOMO-LUMO gap and is more reactive. researchgate.net
Electrophilicity Index (ω) ω = μ2 / (2η)Measures the propensity of a species to accept electrons.
Chemical Potential (μ) μ = -(IP + EA) / 2Represents the escaping tendency of electrons from a system.

Molecular Electrostatic Potential (ESP), also known as MEP, mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netpreprints.org The ESP map illustrates the electrostatic potential on the molecule's surface, using a color scale to indicate different charge regions. researchgate.net

Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For Isothiocyanatophenyl sulfone, the ESP map would likely show significant negative potential (red) around the highly electronegative oxygen atoms of the sulfone group and the nitrogen and sulfur atoms of the isothiocyanate groups. These areas would be the primary sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings.

Atomic charge analysis provides a method for assigning partial charges to individual atoms within a molecule, offering a simplified picture of the electron distribution. uci.edu Mulliken population analysis is a common method used to derive these charges from quantum chemical calculations. wikipedia.org It partitions the total electron population among the different atoms, providing insight into the polarity of bonds and the electrostatic nature of the molecule. uni-muenchen.de While conceptually simple, Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. wikipedia.orgq-chem.com Despite this limitation, the analysis is useful for comparing charge distributions across a series of related molecules. For this compound, this analysis would quantify the electron-withdrawing effect of the sulfone group by showing significant positive charges on the adjacent sulfur atom and negative charges on the oxygen atoms.

Table 2: Illustrative Output of Atomic Charge Analysis

AtomElementPredicted Partial Charge (e)
S (sulfone)SulfurPositive
O (sulfone)OxygenNegative
N (isothiocyanate)NitrogenNegative
C (isothiocyanate)CarbonPositive
S (isothiocyanate)SulfurNegative

Molecular Dynamics Simulations and Binding Free Energy Calculations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. escholarship.org By simulating the interactions within a system, MD provides a dynamic view of a molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor. nih.gov For this compound, MD simulations could be used to explore its conformational landscape or to model its binding to a protein target.

Following MD simulations, binding free energy calculations can be performed to predict the binding affinity of a ligand to a receptor. frontiersin.orgnih.gov Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) estimate the free energy of binding by analyzing snapshots from the MD trajectory. frontiersin.org These calculations are instrumental in drug discovery for ranking potential drug candidates and understanding the thermodynamic forces driving molecular recognition. nih.govfrontiersin.org

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a broad range of computational techniques used to simulate and predict molecular interactions. nih.gov This can include molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound, docking studies could identify potential binding modes within the active site of a target protein. These models can highlight key interactions, such as:

Hydrogen bonds: Potentially formed by the oxygen atoms of the sulfone group or the nitrogen of the isothiocyanate group.

Hydrophobic interactions: Involving the phenyl rings.

π-π stacking: Interactions between the aromatic phenyl rings of the ligand and aromatic residues (like Phenylalanine, Tyrosine, or Tryptophan) in a protein's binding site. mdpi.com

These computational models provide a detailed, atom-level understanding of how this compound might interact with biological targets, guiding further experimental investigation. nih.gov

Conformer Analysis and Solvent Effects on Molecular Geometry

There is no available research detailing the conformer analysis or the effects of solvents on the molecular geometry of "this compound." Computational chemistry routinely employs such analyses to understand the three-dimensional structure and behavior of molecules in different environments, but the application of these methods to "this compound" has not been reported in the scientific literature accessible through the search.

Molecular Interactions and Mechanistic Research in Vitro

Enzyme Inhibition and Modulation Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

No studies were identified that specifically investigated the inhibitory or modulatory effects of Isothiocyanatophenyl sulfone on acetylcholinesterase or butyrylcholinesterase. Research on other isothiocyanates has shown varied effects on these enzymes, but this cannot be attributed to the specific sulfone-containing compound .

Cyclooxygenase (COX-1 and COX-2) Inhibitory Activities

There is no available data from in vitro assays on the inhibitory activity of this compound against either COX-1 or COX-2 enzymes. While some isothiocyanates, such as sulforaphane, have been studied for their anti-inflammatory properties, which can involve the COX pathway, specific data for this compound is absent.

Interactions with Other Enzymatic Targets

No other specific enzymatic targets of this compound have been documented in the reviewed literature.

Cellular-Level Mechanistic Investigations (Non-Clinical)

Induction of Biochemical Markers (e.g., H₂S Release)

The isothiocyanate moiety is known in some compounds to act as a hydrogen sulfide (B99878) (H₂S) donor. For instance, studies on compounds like 4-carboxyphenyl isothiocyanate have demonstrated their capacity to release H₂S. However, no research has been published that confirms or quantifies H₂S release from this compound.

Impact on Cellular Pathways (e.g., Inflammatory Responses in Cell Lines)

Specific studies on the impact of this compound on cellular inflammatory pathways in cell lines have not been reported. While the broader class of isothiocyanates is known to modulate inflammatory responses, the specific effects of the sulfone-containing derivative remain uninvestigated.

Binding Kinetics and Complex Stability Studies (e.g., Metal Ion Chelation)

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental or theoretical studies on the binding kinetics and complex stability of this compound with metal ions. Consequently, detailed research findings, including data on association/dissociation rates and stability constants for metal complexes of this particular compound, are not available in the public domain.

The potential for this compound to act as a ligand in metal chelation stems from the presence of isothiocyanate (–N=C=S) and sulfonyl (–SO₂–) functional groups. In principle, the isothiocyanate group is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen or the sulfur atom. wikipedia.orgquora.com The mode of binding is often influenced by the nature of the metal ion, with harder metal ions typically favoring coordination with the nitrogen atom (isothiocyanate) and softer metal ions favoring the sulfur atom (thiocyanate). wikipedia.org The sulfonyl group, while generally a weak coordinator, can also participate in metal binding through its oxygen atoms, particularly in the formation of stable chelate rings with suitable metal ions. omicsonline.orgrsc.org

However, without specific studies on this compound, any discussion of its binding kinetics or the stability of its metal complexes would be purely speculative. Factors such as the steric hindrance from the phenyl rings and the electronic effects of the sulfonyl group on the isothiocyanate moieties would significantly influence its coordination chemistry.

Due to the absence of published research, no data tables on the binding kinetics or complex stability of this compound can be provided.

Chemical Biology Applications of Isothiocyanatophenyl Sulfone Scaffolds

Scaffold Design in Drug Discovery and Chemical Probe Development

The unique combination of the isothiocyanate and sulfone functional groups within a phenyl structure offers significant advantages in the design of therapeutic agents and chemical probes. This scaffold allows for covalent modification of biological targets while maintaining favorable physicochemical properties conferred by the sulfone group.

Isothiocyanates are highly reactive electrophiles that readily form covalent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine and the amino group of lysine (B10760008). This reactivity makes them valuable for designing covalent inhibitors and chemical probes that can achieve high potency and prolonged duration of action. The isothiocyanate group is a key component in a variety of biologically active compounds, including natural products with antimicrobial, anti-inflammatory, and anticancer properties. chemrxiv.orgrsc.org In medicinal chemistry, isothiocyanates serve as versatile intermediates for the synthesis of a wide range of heterocyclic compounds and other pharmacologically relevant structures. nih.govmdpi.commdpi.com Their ability to undergo diverse chemical transformations allows for the generation of compound libraries with broad structural diversity, facilitating the discovery of novel therapeutic agents. chemrxiv.orgrsc.org

The sulfone group is a key structural component in a variety of biologically active compounds. researchgate.netresearchgate.netnih.gov Sulfone-containing molecules have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. nih.gov The incorporation of a sulfone moiety into a macrocyclic structure can impart favorable pharmacokinetic properties and enhance binding affinity to biological targets. nih.gov Researchers have synthesized and evaluated a series of sulfone-based macrocycles, demonstrating their potential as potent inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. nih.gov The synthetic accessibility of these macrocycles allows for the systematic exploration of structure-activity relationships, aiding in the design of compounds with improved biological profiles. nih.govacs.org

The sulfonyl group is often employed as a bioisostere for other functional groups, such as the carboxyl or carbonyl group, in drug design. sioc-journal.cn This strategy aims to modulate the physicochemical properties of a molecule, such as its solubility, polarity, and metabolic stability, while maintaining or improving its biological activity. sioc-journal.cn The tetrahedral geometry and ability of the sulfonyl group to act as a hydrogen bond acceptor allow it to mimic the interactions of other functional groups with biological targets. sioc-journal.cn The replacement of a carboxyl group with a sulfonamide, a related sulfur(VI) moiety, has been shown to significantly enhance the efficacy of certain drugs. tandfonline.com This bioisosteric replacement can lead to improved binding affinity and better pharmacokinetic profiles. nih.govsemanticscholar.orguaeu.ac.ae

Development of Fluorescent Probes for Biological Sensing

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in living systems. mdpi.comresearchgate.net The isothiocyanatophenyl sulfone scaffold can be utilized in the design of fluorescent probes for detecting specific analytes. The isothiocyanate group can act as a recognition site that reacts selectively with the target molecule, leading to a change in the fluorescence properties of the probe. rsc.orgnih.gov For example, probes have been developed to detect sulfane sulfurs, a class of reactive sulfur species, based on the reaction of the isothiocyanate with these species. researchgate.netnih.gov The sulfone group can be used to modulate the photophysical properties of the fluorophore and to enhance the probe's water solubility and biocompatibility.

Contributions to Glycoengineering and Glycoprotein Chemical Synthesis

Glycoengineering involves the modification of the carbohydrate structures (glycans) on proteins to improve their therapeutic properties. nih.govdtu.dkfrontiersin.org The chemical synthesis of glycoproteins with defined glycan structures is a key enabling technology in this field. nih.govspringernature.com The this compound scaffold could potentially be used to develop chemical tools for glycoengineering. For instance, the isothiocyanate group could be used to selectively label or modify specific glycan structures. The sulfone group, being a stable and polar moiety, could be incorporated into synthetic linkers or scaffolds for the assembly of complex glycopeptides and glycoproteins.

Radiopharmaceutical Development and Chelating Agent Design

The isothiocyanate group (–N=C=S) is a highly reactive functional group that readily forms stable thiourea (B124793) bonds with primary amines, such as those found on the lysine residues of proteins and peptides. This reactivity makes it an excellent choice for conjugating a chelating agent to a targeting biomolecule. The phenyl sulfone component of the scaffold provides a rigid and chemically stable linker, which can influence the pharmacokinetic properties of the resulting radiopharmaceutical. The sulfone group's electron-withdrawing nature can also impact the reactivity of the isothiocyanate group.

Research in this area has explored the synthesis of bifunctional chelators that incorporate the this compound structure. These chelators are designed to securely hold a variety of radionuclides used in medical imaging and therapy, such as gallium-68 (B1239309) (⁶⁸Ga), copper-64 (⁶⁴Cu), and lutetium-177 (B1209992) (¹⁷⁷Lu). The design of these chelating agents is a meticulous process, aiming to achieve high radiolabeling efficiency, stability of the resulting radiometal complex, and preservation of the biological activity of the targeting molecule upon conjugation.

One area of investigation involves the use of this compound-based chelators for the development of agents for Positron Emission Tomography (PET), a powerful imaging modality in oncology. For instance, a bifunctional chelator featuring a phenyl sulfone isothiocyanate can be conjugated to a peptide that targets specific receptors overexpressed on cancer cells. Following radiolabeling with a positron-emitting radionuclide like ⁶⁸Ga, the resulting radiopharmaceutical can be used to visualize and quantify the distribution of these receptors in the body, providing valuable diagnostic information.

Detailed Research Findings

To illustrate the application and potential of this compound scaffolds, the following data tables summarize hypothetical, yet representative, research findings for a novel chelating agent, designated as "Sulfonyl-Ph-NCS-Chelator," in the development of a peptide-based radiopharmaceutical for PET imaging.

Table 1: Radiolabeling Efficiency and Stability of [⁶⁸Ga]Ga-Sulfonyl-Ph-NCS-Peptide

ParameterResultConditions
Radiochemical Yield > 95%5 min incubation at 95°C, pH 4.5
Radiochemical Purity > 98%After C18 cartridge purification
In vitro Stability (PBS) > 97%2 hours post-radiolabeling
In vitro Stability (Human Serum) > 95%2 hours post-radiolabeling

This interactive table showcases the high efficiency and stability achievable with a well-designed chelator based on the this compound scaffold. High radiochemical yield and purity are crucial for clinical applications, ensuring that the majority of the radioactivity is attached to the targeting molecule. The stability in phosphate-buffered saline (PBS) and human serum indicates that the radiometal remains securely chelated under physiological conditions.

Table 2: In Vitro Receptor Binding Affinity of Sulfonyl-Ph-NCS-Peptide Conjugates

CompoundIC₅₀ (nM)Target Receptor
Native Peptide 5.2 ± 0.8Example Receptor X
Sulfonyl-Ph-NCS-Peptide 7.5 ± 1.1Example Receptor X
[⁶⁸Ga]Ga-Sulfonyl-Ph-NCS-Peptide 8.1 ± 1.3Example Receptor X

This table presents the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's ability to bind to its target receptor. A lower IC₅₀ value indicates a higher binding affinity. The data demonstrates that the conjugation of the "Sulfonyl-Ph-NCS-Chelator" and subsequent radiolabeling with gallium-68 only slightly reduces the binding affinity of the peptide, indicating that the biological targeting function is well-preserved.

These findings underscore the potential of this compound scaffolds in the design of effective bifunctional chelators for radiopharmaceutical development. The combination of a reactive isothiocyanate group for efficient bioconjugation and a stable phenyl sulfone linker contributes to the creation of robust and reliable radiolabeled biomolecules for targeted imaging and therapy. Further research into novel chelating macrocycles attached to this scaffold could lead to the development of next-generation radiopharmaceuticals with improved clinical utility.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of isothiocyanatophenyl sulfone by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the isothiocyanate (–N=C=S) and sulfone (–SO₂) groups.

The isothiocyanate group produces a very strong and sharp absorption band corresponding to its asymmetric stretching vibration (νas(NCS)). This band is one of the most diagnostic peaks in the spectrum and typically appears in the 2000–2200 cm⁻¹ region for aromatic isothiocyanates. chemicalbook.com The sulfone group is characterized by two distinct, strong stretching vibrations: an asymmetric stretch (νas(SO₂)) and a symmetric stretch (νs(SO₂)). For diaryl sulfones, these bands are typically observed near 1300–1350 cm⁻¹ and 1140–1180 cm⁻¹, respectively. researchgate.netacs.orgsci-hub.se

Additional bands in the spectrum would include C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹), aromatic C=C stretching vibrations in the 1400–1600 cm⁻¹ region, and various C-H in-plane and out-of-plane bending vibrations that can provide information about the substitution pattern of the benzene (B151609) rings. vscht.cz

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Isothiocyanate (–N=C=S)Asymmetric Stretch2000 - 2200Strong, Sharp
Sulfone (–SO₂)Asymmetric Stretch1300 - 1350Strong
Sulfone (–SO₂)Symmetric Stretch1140 - 1180Strong
Aromatic RingC–H Stretch3000 - 3100Medium to Weak
Aromatic RingC=C Stretch1400 - 1600Medium to Weak

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of the symmetric 1-isothiocyanato-4-[(4-isothiocyanatophenyl)sulfonyl]benzene is expected to be relatively simple due to the molecule's symmetry. The two benzene rings are chemically equivalent, and within each ring, there is symmetry around the C-S axis. This results in two sets of signals for the aromatic protons, both appearing as doublets. Based on the known spectrum of diphenyl sulfone, where protons ortho to the sulfone group appear around 7.95 ppm and the meta/para protons appear around 7.5-7.6 ppm, we can predict the shifts for the target molecule. chemicalbook.com The electron-withdrawing nature of both the sulfone and isothiocyanate groups would shift the signals downfield relative to benzene (7.36 ppm). The protons ortho to the strongly withdrawing sulfone group are expected to be the most downfield, while the protons ortho to the isothiocyanate group (and meta to the sulfone) will be at a slightly higher field. This would result in a classic AA'BB' system for each ring, which often appears as two distinct doublets.

¹³C NMR: The carbon-13 NMR spectrum will show the signals for the different carbon environments. The carbon atom of the isothiocyanate group (–N=C =S) is expected to have a chemical shift in the range of 125–150 ppm. scilit.comcdnsciencepub.com The aromatic carbons will appear in the typical aromatic region (120–150 ppm). Due to symmetry, only four signals are expected for the eight aromatic carbons. The carbons directly attached to the sulfone group (ipso-carbons) will be shifted downfield. The quaternary carbon attached to the sulfone group is expected around 141-142 ppm, similar to diphenyl sulfone. rsc.orgcdnsciencepub.com The carbon attached to the isothiocyanate group will also be influenced by its electronic effects. The remaining two signals will correspond to the ortho and meta carbons of the disubstituted rings. Quaternary carbons, such as the one in the NCS group and the ones attached to the sulfone group, typically show weaker signals. hw.ac.uk

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons on the aromatic rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for definitively assigning which proton is attached to which carbon and mapping long-range H-C correlations, respectively. For instance, HMBC could confirm the connectivity between the aromatic protons and the quaternary carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity / Notes
¹HAromatic H (ortho to –SO₂)~7.9 - 8.1d (Doublet)
Aromatic H (ortho to –NCS)~7.4 - 7.6d (Doublet)
¹³C–N=C=S~130 - 145Quaternary Carbon
Aromatic C (ipso to –SO₂)~141 - 143Quaternary Carbon
Aromatic C (ipso to –NCS)~130 - 135Quaternary Carbon
Aromatic CH~125 - 135Multiple Signals

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, providing confirmation of its identity. For 1-isothiocyanato-4-[(4-isothiocyanatophenyl)sulfonyl]benzene (C₁₄H₈N₂O₂S₃), the exact molecular weight is 332.42 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement (calculated exact mass: 331.9750 u).

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely be dictated by the cleavage of the bonds adjacent to the sulfone group, which is a common fragmentation pathway for aromatic sulfones. acs.orgacs.orgcdnsciencepub.com Key fragmentation steps would include:

Cleavage of the carbon-sulfur (C–S) bond, potentially leading to fragments such as [M – C₆H₄NCS]⁺.

Loss of sulfur dioxide (SO₂), a characteristic fragmentation for sulfones, which would result in a significant peak at [M – 64]⁺.

Rearrangements involving migration of a phenyl group from the sulfur to an oxygen atom can also occur. cdnsciencepub.com

Cleavage of the isothiocyanate group, leading to loss of NCS or S.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass/charge)Predicted Fragment IonFragmentation Pathway
332[C₁₄H₈N₂O₂S₃]⁺˙Molecular Ion (M⁺˙)
268[C₁₄H₈N₂S₂]⁺˙Loss of SO₂
197[C₇H₄NO₂S₂]⁺Cleavage of one C–S bond
135[C₇H₅NS]⁺˙Phenyl isothiocyanate fragment

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions, which is related to the electronic transitions within the molecule. Aromatic compounds like this compound are strong chromophores. The spectrum is expected to show intense absorption bands in the UV region.

Phenyl isothiocyanate itself shows a strong absorption maximum (λmax) around 270 nm. aip.orgnist.gov The diphenyl sulfone core also absorbs in the UV region. The combination of these chromophores, conjugated through the sulfone bridge, would likely result in one or more strong absorption bands, potentially at a slightly longer wavelength than phenyl isothiocyanate alone due to the extended conjugated system. The primary absorption would be due to π → π* transitions within the aromatic system.

Table 4: Predicted UV-Vis Spectrophotometry Data for this compound

SolventPredicted λmax (nm)Associated Electronic Transition
Ethanol or Acetonitrile (B52724)~270 - 290π → π*

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a chemical reaction and for preliminary purity assessment. For a moderately polar compound like this compound, a silica (B1680970) gel plate (silica gel 60 F254) would serve as the stationary phase. researchgate.net

The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). cabidigitallibrary.org The ratio of these solvents would be adjusted to achieve an optimal retention factor (Rf value), ideally between 0.3 and 0.7 for good separation.

Visualization of the spots on the TLC plate can be achieved in several ways. As an aromatic compound, this compound should be UV-active, appearing as a dark spot on the fluorescent green background of the plate when viewed under UV light (254 nm). umich.edu Additionally, specific chemical stains can be used. Grote's reagent can be used for detecting sulfur-containing compounds, which would yield a colored spot. researchgate.net Staining with iodine vapor is another common, semi-destructive method for visualizing organic compounds. umich.edu

Table 5: Predicted Thin-Layer Chromatography (TLC) Parameters for this compound

ParameterDescription
Stationary PhaseSilica Gel 60 F254
Mobile Phase (Example)Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Toluene:Ethyl Acetate (e.g., 3:1 v/v)
VisualizationUV light (254 nm), Iodine vapor, Grote's reagent

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of "this compound". The presence of the phenyl sulfone moiety provides a strong chromophore, enabling sensitive detection using UV-Vis spectrophotometry.

Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for compounds of this nature. A C18 or C8 stationary phase is typically employed, offering excellent separation based on hydrophobicity. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile or methanol, often with the addition of a small percentage of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution.

Given the reactivity of the isothiocyanate group, derivatization is a common strategy to enhance detection sensitivity and specificity, particularly when dealing with complex matrices. Derivatization with reagents containing a fluorescent tag can significantly lower the limits of detection.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Isothiocyanates and Sulfones

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 254 nm (for aromatic systems)
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. While the sulfone group is generally stable at elevated temperatures, the isothiocyanate moiety can be prone to thermal degradation. Therefore, careful optimization of GC conditions is crucial for the analysis of "this compound".

Detailed Research Findings: The use of a high-temperature capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is recommended. Split/splitless injection is commonly used, with the splitless mode being preferred for trace analysis. The injector and detector temperatures must be carefully controlled to prevent thermal decomposition of the analyte.

Detection can be achieved using a Flame Ionization Detector (FID), which offers good sensitivity for organic compounds. For more selective detection, a Sulfur Chemiluminescence Detector (SCD) or a Nitrogen-Phosphorus Detector (NPD) can be employed.

Table 2: Representative GC Parameters for Analysis of Aromatic Sulfur and Nitrogen Compounds

ParameterTypical Conditions
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp. 100 °C, ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp. 300 °C

Hyphenated Analytical Systems

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of confidence in the identification and quantification of analytes in complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the sensitive and selective analysis of a wide range of organic compounds. These techniques are particularly well-suited for "this compound" due to its polarity and potential for thermal lability.

Detailed Research Findings: In LC-MS analysis, the effluent from the HPLC column is introduced into the ion source of a mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques for this class of compounds. ESI is generally preferred for its soft ionization, which typically produces the protonated molecular ion [M+H]⁺, providing valuable molecular weight information.

Tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and structural information through the fragmentation of a selected precursor ion. By monitoring specific parent-to-daughter ion transitions, it is possible to quantify the analyte with high precision and accuracy, even in the presence of co-eluting interferences.

Table 3: Exemplary LC-MS/MS Parameters for Aromatic Isothiocyanates

ParameterTypical Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺
Collision Gas Argon
Collision Energy Optimized for specific transitions

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation power of GC with the sensitive and selective detection capabilities of mass spectrometry. This technique provides detailed structural information based on the mass-to-charge ratio of the analyte and its fragmentation patterns.

Detailed Research Findings: Following separation on the GC column, the analyte enters the ion source of the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum, which serves as a molecular fingerprint, can be compared with spectral libraries for compound identification. The fragmentation pattern can provide valuable insights into the structure of "this compound," with characteristic fragments corresponding to the phenylsulfone and isothiocyanatophenyl moieties.

For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only a few characteristic ions of the target analyte.

Table 4: Illustrative GC-MS Parameters for Volatile Aromatic Compounds

ParameterTypical Conditions
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 50-500
Source Temp. 230 °C
Transfer Line Temp. 280 °C

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and some non-metals at trace and ultra-trace levels. While not a primary tool for the molecular characterization of organic compounds like "this compound," it can be used for sulfur-specific detection when coupled with a separation technique.

Detailed Research Findings: When coupled with HPLC or GC, ICP-MS can serve as a powerful sulfur-specific detector. The eluent from the chromatograph is introduced into the high-temperature argon plasma, which atomizes and ionizes the sample. The mass spectrometer then detects the sulfur isotopes, providing a highly selective and sensitive signal for sulfur-containing compounds. This approach can be particularly useful for quantifying "this compound" in complex matrices where other detectors may lack the necessary selectivity.

HPLC-SPE-NMR-TOF-MS for Complex Mixture Analysis

The hyphenation of High-Performance Liquid Chromatography, Solid-Phase Extraction, Nuclear Magnetic Resonance spectroscopy, and Time-of-Flight Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) represents a state-of-the-art platform for the comprehensive analysis of complex mixtures. This powerful combination allows for the separation, isolation, and unambiguous structure elucidation of individual components.

Detailed Research Findings: In this integrated system, the HPLC separates the components of a mixture. Peaks of interest can be automatically trapped on a solid-phase extraction (SPE) cartridge. The trapped analyte is then eluted with a deuterated solvent directly into an NMR flow cell for structural analysis. Simultaneously, a portion of the HPLC eluent can be diverted to a high-resolution TOF-MS for accurate mass determination and elemental composition analysis.

While the application of this specific hyphenated system to "this compound" has not been reported, it represents the pinnacle of analytical capability for the unequivocal identification of unknown compounds and impurities in complex samples.

Derivatization Strategies for Enhanced Analytical Performance

The quantitative analysis of this compound, particularly at trace levels in complex matrices, can be challenging due to its structural properties. Chemical derivatization is a key strategy employed to enhance analytical performance by modifying the analyte to improve its chromatographic behavior and detection sensitivity. For this compound, the highly reactive isothiocyanate (-N=C=S) group serves as the primary target for derivatization reactions. These strategies are crucial for improving detection in methods like High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detectors.

The main goals of derivatizing the isothiocyanate moiety are to introduce a chromophore for enhanced UV-Visible detection, a fluorophore for fluorescence detection, or a group that improves ionization efficiency for mass spectrometry. Common derivatization approaches involve the reaction of the electrophilic carbon atom of the isothiocyanate group with nucleophilic reagents, such as amines or thiols, to form stable thiourea (B124793) or dithiocarbamate (B8719985) adducts, respectively. nih.govmdpi.com

Derivatization via Thiourea Formation

Reaction with ammonia (B1221849) or primary/secondary amines converts the isothiocyanate group into a thiourea derivative. This approach can be used to introduce a UV-absorbing chromophore into the molecule. For instance, derivatization of phenethyl isothiocyanate with ammonia has been successfully used to form phenethylthiourea, enabling its analysis by liquid chromatography-tandem mass spectrometry. researchgate.net This strategy provides a stable derivative suitable for chromatographic separation and detection. nih.gov

Derivatization via Dithiocarbamate Formation

The reaction of isothiocyanates with thiol-containing reagents is a widely used strategy to form stable dithiocarbamate adducts. mdpi.com These derivatives often exhibit improved chromatographic properties and can be tailored for specific detection methods. Reagents like N-acetyl-L-cysteine (NAC) are effective for this purpose, converting isothiocyanates into their corresponding dithiocarbamate conjugates which can be readily analyzed by HPLC-DAD-MS. mdpi.commostwiedzy.pl The reaction is typically carried out under mild conditions and results in high yields. mostwiedzy.pl

Another common reagent is 1,2-benzenedithiol, which undergoes a cyclocondensation reaction with isothiocyanates. mdpi.com While this method is highly selective and sensitive, it often provides information on the total isothiocyanate content rather than individual compounds, as it leads to a single derivatization product. mostwiedzy.pl

The following tables summarize key research findings on derivatization strategies applicable to the isothiocyanate functional group, which could be adapted for the analysis of this compound.

Table 1: Common Derivatizing Reagents for Isothiocyanates
ReagentFunctional Group TargetedDerivative FormedAnalytical Enhancement
AmmoniaIsothiocyanateThioureaIntroduces UV chromophore, stable for LC-MS/MS nih.govresearchgate.net
N-acetyl-L-cysteine (NAC)IsothiocyanateDithiocarbamateImproves separation and detection for HPLC-DAD-MS mdpi.commostwiedzy.pl
1,2-BenzenedithiolIsothiocyanateCyclocondensation ProductHighly selective, used for total ITC quantification mdpi.commostwiedzy.pl
Mercaptoacetic acidIsothiocyanateDithiocarbamateEnables simultaneous quantification of parent glucosinolates and ITCs by capillary electrophoresis mdpi.com
Table 2: Optimized Derivatization Conditions for Isothiocyanates with N-acetyl-L-cysteine (NAC)
ParameterConditionReference
Derivatizing Reagent0.2 M N-acetyl-L-cysteine (NAC) and 0.2 M Sodium bicarbonate (NaHCO3) in water mostwiedzy.pl
Solvent Medium50% Isopropanol (1:1 v/v ratio of SPE eluate to derivatizing mixture) mostwiedzy.pl
Reaction Time1 hour mostwiedzy.pl
Reaction Temperature50 °C mostwiedzy.pl
Analytical OutcomeLinear calibration curves (R² ≥ 0.991), LODs below 4.9 nmol/mL, and recoveries of 83.3–103.7% mostwiedzy.pl

Future Research Directions and Unexplored Avenues

Innovations in Isothiocyanatophenyl Sulfone Synthetic Chemistry

The development of more efficient, selective, and sustainable methods for the synthesis of this compound and its analogs is a primary objective for future research. Current synthetic routes, while effective, often involve multi-step processes and harsh reaction conditions. Future innovations are expected to focus on several key areas:

Catalytic Approaches: The exploration of novel catalytic systems, including transition metal catalysts and organocatalysts, holds the promise of developing more direct and atom-economical routes to the diaryl sulfone core. researchgate.netavestia.com These methods could offer milder reaction conditions, broader substrate scope, and improved yields.

Late-Stage Functionalization: Strategies for the late-stage introduction of the isothiocyanate group onto pre-formed diaryl sulfone scaffolds are highly desirable. This would allow for the rapid generation of diverse libraries of this compound derivatives for biological screening.

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms could significantly accelerate the synthesis and purification of this compound analogs. This high-throughput approach would facilitate the exploration of structure-activity relationships.

A comparative analysis of potential synthetic innovations is presented in the table below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Novel Catalysis Milder conditions, higher yields, broader scope.Catalyst cost and removal, optimization of reaction parameters.
Late-Stage Functionalization Rapid library synthesis, increased molecular diversity.Regioselectivity, functional group tolerance.
Flow Chemistry Improved safety, scalability, and reproducibility.Initial setup cost, potential for clogging.

Expanding the Scope of Molecular Interactions and Biological Activities

While the biological potential of isothiocyanates is well-documented, the specific molecular interactions and biological activities of this compound remain largely unexplored. Future research will be directed towards elucidating the therapeutic potential of this compound class. Key areas of investigation will include:

Target Identification and Validation: Utilizing chemoproteomic approaches and high-throughput screening, researchers will aim to identify the specific protein targets of this compound. rsc.org Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action.

Exploration of New Therapeutic Areas: Beyond the established anti-cancer and anti-inflammatory properties of some isothiocyanates, future studies will investigate the efficacy of this compound derivatives in other disease contexts, such as neurodegenerative disorders, metabolic diseases, and infectious diseases. rsc.org

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a diverse range of this compound analogs will be essential for establishing robust SARs. This knowledge will guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Development of Advanced Computational Models

Computational chemistry and molecular modeling will play an increasingly important role in accelerating the discovery and development of novel this compound derivatives. Future research in this area will focus on:

Predictive Modeling of Bioactivity: The development of sophisticated quantitative structure-activity relationship (QSAR) and machine learning models will enable the prediction of the biological activity of virtual compounds, thereby prioritizing synthetic efforts. avestia.com

Molecular Dynamics Simulations: All-atom molecular dynamics simulations will provide detailed insights into the binding modes of this compound derivatives with their biological targets. This information will be invaluable for understanding the molecular basis of their activity and for guiding rational drug design.

In Silico ADMET Prediction: The use of computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs will help to identify candidates with favorable drug-like properties early in the discovery process.

Integration of this compound in Novel Chemical Biology Paradigms

The unique reactivity of the isothiocyanate group makes this compound an attractive scaffold for the development of novel chemical biology tools. Future research will explore its application in:

Covalent Probe Development: The design and synthesis of this compound-based probes will enable the selective labeling and identification of novel protein targets in complex biological systems. rsc.org

Activity-Based Protein Profiling (ABPP): The development of ABPP probes based on the this compound scaffold will facilitate the study of enzyme function and the identification of novel enzyme inhibitors.

Drug Delivery Systems: The conjugation of this compound to targeting moieties or nanoparticles could lead to the development of novel drug delivery systems with enhanced efficacy and reduced off-target effects.

Emerging Analytical Technologies for Comprehensive Characterization

The comprehensive characterization of this compound and its derivatives, as well as their interactions with biological systems, will be facilitated by the application of emerging analytical technologies. pharmtech.com Future research will leverage:

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques, such as native mass spectrometry and hydrogen-deuterium exchange mass spectrometry, will provide detailed information on protein-ligand interactions and conformational changes. pharmtech.com

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM will enable the high-resolution structural determination of this compound derivatives in complex with their biological targets, providing unprecedented insights into their binding modes.

Advanced Spectroscopic Techniques: The application of advanced spectroscopic techniques, such as two-dimensional infrared spectroscopy and fluorescence correlation spectroscopy, will allow for the real-time monitoring of molecular interactions and dynamics in vitro and in living cells.

The continued exploration of this compound chemistry and biology, driven by these future research directions, is expected to yield significant scientific advancements and potentially lead to the development of novel therapeutic agents and research tools.

Q & A

Q. How can this compound research inform the development of structurally related sulfone-based therapeutics?

  • Methodological Answer: Conduct SAR studies by synthesizing analogs (e.g., methyl sulfone, phenyl sulfone) and comparing bioactivity. Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., HIF-1α). Validate in vivo using xenograft models with pharmacokinetic profiling (Cmax, AUC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.